molecular formula C12H13NO2S B13817994 N-(3-Oxobutanethioyl)-N-phenylacetamide

N-(3-Oxobutanethioyl)-N-phenylacetamide

Cat. No.: B13817994
M. Wt: 235.30 g/mol
InChI Key: IKGUCTAJLIVXDZ-UHFFFAOYSA-N
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Description

N-(3-Oxobutanethioyl)-N-phenylacetamide is a chemical compound with a unique structure that includes both a thioester and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxobutanethioyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with 3-oxobutanethioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient mixing and temperature control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxobutanethioyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioester can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(3-Oxobutanethioyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-catalyzed reactions involving thioesters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Oxobutanethioyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(1-thioxo-2-acetyl-3-oxobutyl)terephthalamide: Contains similar thioester and amide groups.

    (2S,4R)-1-(3-oxobutanethioyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylate: Another compound with a thioester group.

Uniqueness

N-(3-Oxobutanethioyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

N-(3-oxobutanethioyl)-N-phenylacetamide

InChI

InChI=1S/C12H13NO2S/c1-9(14)8-12(16)13(10(2)15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

IKGUCTAJLIVXDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)N(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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